
2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an amine in the presence of a suitable catalyst.
Introduction of Bromine and Methoxy Groups: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group can be added via sulfonyl chloride in the presence of a base.
Nitration: The nitro group can be introduced through nitration using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of various functional groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine: Lacks the nitro and sulfonyl groups.
3-(3-Nitrophenyl)-1,3-thiazolidine: Lacks the bromo and methoxy groups.
2-(5-Bromo-2-methoxyphenyl)-3-phenylsulfonyl-1,3-thiazolidine: Lacks the nitro group.
Uniqueness
The unique combination of bromine, methoxy, nitro, and sulfonyl groups in 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine provides it with distinct chemical properties and potential applications that are not shared by its similar counterparts. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
321579-23-1 |
|---|---|
Fórmula molecular |
C16H15BrN2O5S2 |
Peso molecular |
459.3g/mol |
Nombre IUPAC |
2-(5-bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C16H15BrN2O5S2/c1-24-15-6-5-11(17)9-14(15)16-18(7-8-25-16)26(22,23)13-4-2-3-12(10-13)19(20)21/h2-6,9-10,16H,7-8H2,1H3 |
Clave InChI |
LCEPVUQLAOPTHT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


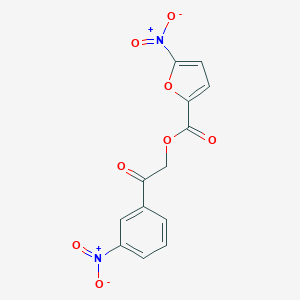
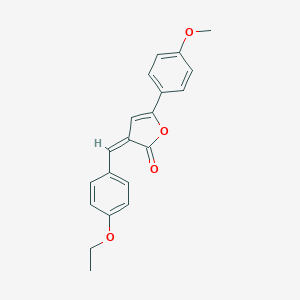
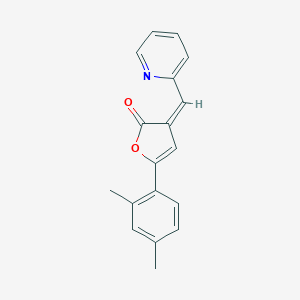
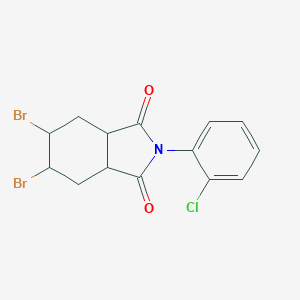
![Heptyl 4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B405383.png)
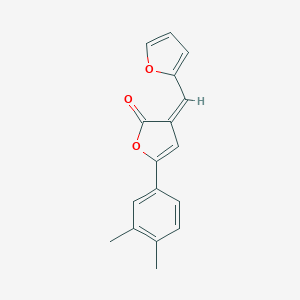

![1-([1,1'-biphenyl]-4-ylcarbonyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B405387.png)

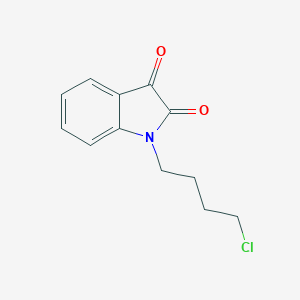
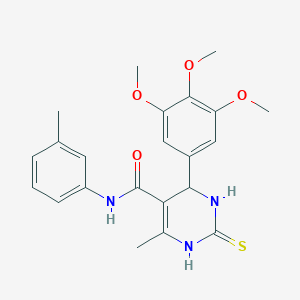
![12-(4-iodophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405394.png)


